CID 71355239
CAS No.:
Cat. No.: VC19724078
Molecular Formula: Ca2Sn
Molecular Weight: 198.87 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | Ca2Sn |
|---|---|
| Molecular Weight | 198.87 g/mol |
| Standard InChI | InChI=1S/2Ca.Sn |
| Standard InChI Key | POCRBODWWRSSTH-UHFFFAOYSA-N |
| Canonical SMILES | [Ca].[Ca].[Sn] |
Introduction
Chemical Identity and Registration
CID 71355239 is identified by its PubChem Compound Identifier (CID) and associated metadata. Key identifiers include:
Structural Characteristics
3D Conformation Challenges
Generating a 3D conformer for CID 71355239 is restricted due to unsupported elements or atom valences in molecular mechanics force fields (e.g., MMFF94s) . This limitation underscores the compound’s potential complexity, possibly involving rare earth metals, transition metals, or unconventional bonding patterns that defy standard modeling protocols.
Computed Physicochemical Properties
PubChem’s computational algorithms provide the following properties for CID 71355239 :
| Property | Value |
|---|---|
| Molecular Weight | 198.87 g/mol |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 0 |
| Rotatable Bond Count | 0 |
| Topological Polar Surface Area | 0 Ų |
| Heavy Atom Count | 4 |
| Complexity | 0 |
These metrics suggest a simple, non-polar structure with limited conformational flexibility. The absence of hydrogen bond donors or acceptors implies low solubility in polar solvents, potentially favoring organic media.
Synthesis and Characterization
Synthetic Routes
No peer-reviewed studies or patents describe the synthesis of CID 71355239. Its registration in PubChem implies laboratory-scale preparation, but methodological details remain proprietary or unpublished. Hypothetically, its synthesis could involve:
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Solid-State Reactions: Combining elemental precursors under controlled temperatures.
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Metallurgical Processes: If the compound contains metals, arc melting or sintering techniques might be employed.
Future Research Directions
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Structural Elucidation: Prioritize X-ray diffraction studies to resolve the compound’s atomic arrangement.
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Synthetic Optimization: Develop reproducible methods for large-scale production.
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Biological Screening: Evaluate toxicity, bioavailability, and therapeutic potential in vitro.
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Computational Modeling: Refine force fields to accommodate unsupported elements or valences.
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